molecular formula C17H18N6O2 B2711828 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-phenoxyacetamide CAS No. 2034610-61-0

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-phenoxyacetamide

Cat. No. B2711828
CAS RN: 2034610-61-0
M. Wt: 338.371
InChI Key: UEURQDXOEXFYEL-UHFFFAOYSA-N
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Description

“N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-phenoxyacetamide” is a compound with the CAS Number: 1523644-76-9 . It has a molecular weight of 204.23 . The compound is stored at room temperature and is in the form of a powder .


Synthesis Analysis

The synthesis of compounds possessing a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine nucleus has attracted enormous attention . An efficient synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines in excellent yields (> 90%) has been presented via a one-pot metal-free protocol .


Molecular Structure Analysis

The InChI Code of the compound is 1S/C9H12N6/c10-7-3-4-14(5-7)9-2-1-8-12-11-6-15(8)13-9/h1-2,6-7H,3-5,10H2 . The structure of the compound was confirmed by X-ray crystallography .


Chemical Reactions Analysis

The compound exhibits a reaction with two equivalents of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol in refluxing ethanol, in the presence of a catalytic amount of piperidine .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 204.23 . It is stored at room temperature and is in the form of a powder . The compound exhibits superior thermostability .

Scientific Research Applications

Synthesis and Biological Activities

  • Eosinophil Infiltration Inhibitors and Antihistaminic Activity : A related compound, exhibiting both antihistaminic activity and inhibition of eosinophil chemotaxis, was identified as potentially beneficial for treating atopic dermatitis and allergic rhinitis. This compound, identified through the synthesis of a series of triazolo and imidazo pyridazines, demonstrated potent antihistaminic effects without significantly blocking central H(1) receptors, contrasting with its complete blockade of peripheral H(1) receptors (Gyoten et al., 2003).

  • Metal-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines : The biologically significant 1,2,4-triazolo[1,5-a]pyridines were synthesized from N-(pyridin-2-yl)benzimidamides using a novel strategy for metal-free oxidative N-N bond formation. This approach offers a convenient route for creating a 1,2,4-triazolo[1,5-a]pyridine skeleton, highlighting the compound's synthetic versatility and potential for biological application (Zheng et al., 2014).

  • Amide Derivatives of [1,2,4]Triazolo[4,3-a]pyridine : Efforts to synthesize amido aminomethyl fused triazoles compatible with amino acid substrates revealed diverse biological activities such as antimicrobial, antiviral, anticonvulsant, and anticancer properties. These derivatives, belonging to a class of N-bridged head 5,6-bicyclic heterocycles, are significant for their good structure-activity relationship (SAR) and potential therapeutic applications (Gandikota et al., 2017).

Pharmacological Potential

  • PI3Ks Inhibitor for Cancer Therapy : Modification of the compound to include an alkylurea moiety instead of the acetamide group led to derivatives with potent antiproliferative activities against human cancer cell lines. These modifications retained the compound's inhibitory activity against PI3Ks and mTOR, suggesting its utility as an effective anticancer agent with reduced toxicity (Wang et al., 2015).

  • Antioxidant Activities : The antioxidant activity of related triazolopyridine derivatives was evaluated using various assays, demonstrating superior free radical scavenging capabilities. This suggests potential for these compounds in developing treatments targeting oxidative stress-related diseases (Abuelizz et al., 2020).

Mechanism of Action

Target of Action

The primary targets of 2-phenoxy-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide are PARP-1 and EGFR . PARP-1 (Poly ADP ribose polymerase-1) is a protein involved in a number of cellular processes such as DNA repair, genomic stability, and programmed cell death. EGFR (Epidermal Growth Factor Receptor) is a cell surface protein that binds to epidermal growth factor, triggering cell proliferation and differentiation .

Mode of Action

2-phenoxy-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide interacts with its targets, PARP-1 and EGFR, leading to their inhibition . This inhibition disrupts the normal functioning of these proteins, leading to a decrease in DNA repair and cell proliferation .

Biochemical Pathways

The inhibition of PARP-1 and EGFR by 2-phenoxy-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide affects several biochemical pathways. It leads to an increase in DNA damage due to the reduction in DNA repair mechanisms. Additionally, it disrupts cell signaling pathways that regulate cell proliferation and differentiation .

Result of Action

The result of the action of 2-phenoxy-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide is a decrease in cell proliferation and an increase in cell death. This is due to the disruption of DNA repair mechanisms and cell signaling pathways that regulate cell proliferation and differentiation .

Safety and Hazards

The compound is associated with certain hazards. The safety information includes pictograms GHS07, signal word warning, and hazard statements H315, H319, H335 .

Future Directions

The compound has profound importance in drug design, discovery, and development . It is hoped that this review article will be of help to researchers engaged in the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases .

properties

IUPAC Name

2-phenoxy-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2/c24-17(11-25-14-4-2-1-3-5-14)19-13-8-9-22(10-13)16-7-6-15-20-18-12-23(15)21-16/h1-7,12-13H,8-11H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEURQDXOEXFYEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)COC2=CC=CC=C2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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